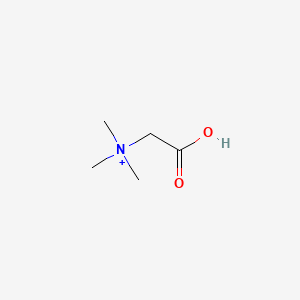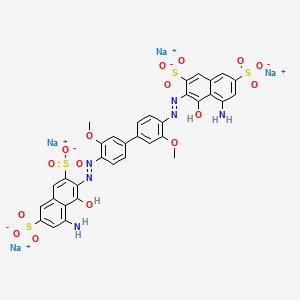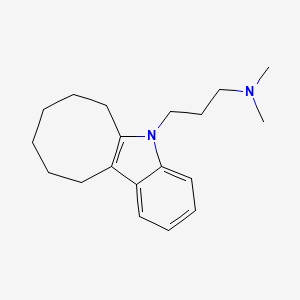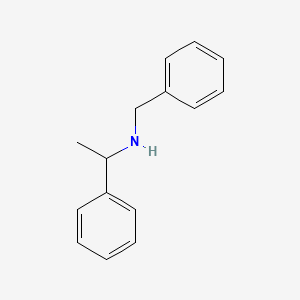
N-Benzyl-1-phenylethanamine
Overview
Description
N-Benzyl-1-phenylethanamine is a chemical compound with the molecular formula C15H17N . It is also known by other names such as ®- (+)-N-Benzyl-α-methylbenzylamine, Benzenemethanamine, α-methyl-N- (phenylmethyl)-, and more . It is used as a biochemical reagent in life science related research .
Synthesis Analysis
The synthesis of N-benzyl-N-methyl-1-phenylmethanamine involves a three-component coupling of benzylamine, benzaldehyde, and CO2 under light irradiation . This process has been optimized using Density Functional Theory (DFT) calculations to determine the stability of the product and the activation energy of all components .Molecular Structure Analysis
The molecular structure of N-Benzyl-1-phenylethanamine consists of a benzyl group attached to a phenylethylamine . The average mass of the molecule is 211.302 Da, and the monoisotopic mass is 211.136093 Da .Chemical Reactions Analysis
The chemical reactions involving N-Benzyl-1-phenylethanamine are complex and involve multiple steps. For instance, the formation of imine and two reaction intermediates (I & II) through the coupling reaction of CO2 with benzaldehyde and benzyl amine in the presence of an excess amount of phenyl saline has been reported .Physical And Chemical Properties Analysis
N-Benzyl-1-phenylethanamine has a molecular weight of 211.30 g/mol . Its physical and chemical properties are determined by its molecular structure, which includes a benzyl group and a phenylethylamine .Scientific Research Applications
Alzheimer’s Disease Treatment
N-Benzyl-1-phenylethanamine derivatives have been studied for their potential role in the treatment of Alzheimer’s disease. These compounds have shown promise as cholinesterase inhibitors , which are crucial for managing symptoms of Alzheimer’s by preventing the breakdown of acetylcholine, a neurotransmitter important for memory and learning .
Medicinal Chemistry
The 2-phenethylamine motif, to which N-Benzyl-1-phenylethanamine belongs, is significant in medicinal chemistry. It serves as a core structure for developing ligands that target various receptors such as adrenoceptors, dopamine receptors, and others involved in critical physiological processes .
Synthetic Chemistry
N-Benzyl-1-phenylethanamine is used in synthetic chemistry for the preparation of enantiomerically pure compounds. It serves as a starting material for synthesizing a variety of pharmacologically active molecules, highlighting its versatility in drug development .
Amaryllidaceae Alkaloid Synthesis
This compound is the framework of norbelladine, the natural precursor of Amaryllidaceae alkaloids. These alkaloids have various pharmacological properties, and their synthetic derivatives are of interest for developing new therapeutic agents .
Neurotransmitter Research
As part of the 2-phenethylamine family, N-Benzyl-1-phenylethanamine is related to endogenous catecholamines like dopamine and epinephrine. Research into this compound can provide insights into neurotransmitter pathways and aid in the development of treatments for neurological disorders .
Bioactive Compound Synthesis
The structural flexibility of N-Benzyl-1-phenylethanamine makes it a valuable scaffold for synthesizing bioactive compounds. Its derivatives can be tailored to interact with various biological targets, offering a broad range of therapeutic possibilities .
Mechanism of Action
Target of Action
N-Benzyl-1-phenylethanamine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
N-Benzyl-1-phenylethanamine interacts with AChE and BChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The increased acetylcholine levels can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The inhibition of AChE and BChE by N-Benzyl-1-phenylethanamine affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the enzymes that break down acetylcholine, N-Benzyl-1-phenylethanamine effectively increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The molecular weight of n-benzyl-1-phenylethanamine is 195260 Da , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The molecular and cellular effects of N-Benzyl-1-phenylethanamine’s action primarily involve enhanced cholinergic transmission due to increased acetylcholine levels . This can lead to improved memory and cognition, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired .
Action Environment
The action, efficacy, and stability of N-Benzyl-1-phenylethanamine can be influenced by various environmental factors. For instance, the presence of iodine in one of the aromatic rings of N-Benzyl-1-phenylethanamine derivatives significantly increased the inhibition of BChE compared to its analogues . .
Safety and Hazards
properties
IUPAC Name |
N-benzyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZHMSJNPCYUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334015, DTXSID30864778 | |
| Record name | N-Benzyl-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-1-phenylethanamine | |
CAS RN |
3193-62-2 | |
| Record name | N-Benzyl-1-phenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003193622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl(1-phenylethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYL-1-PHENYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY6H262FHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

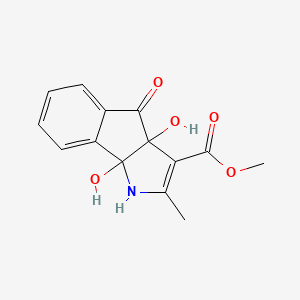
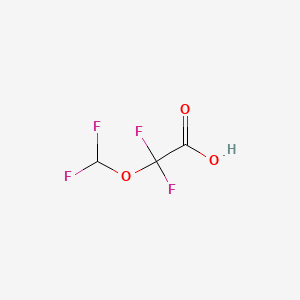

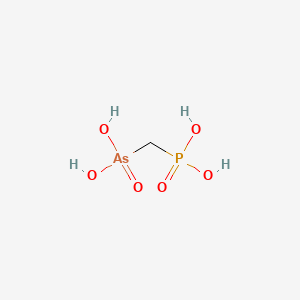
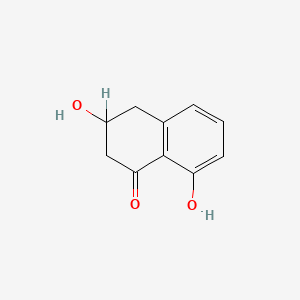
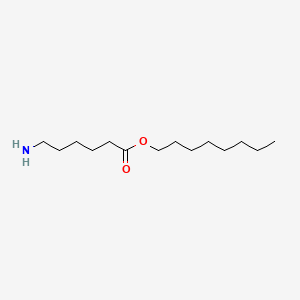
![6-Formyl-5'-hydroxy-5,5-dimethyl-8'-methylidene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-2-yl acetate](/img/structure/B1206926.png)
